molecular formula C11H9BrFN3 B8171214 5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine

5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine

Cat. No. B8171214
M. Wt: 282.11 g/mol
InChI Key: HVYZUCYRZXTHCL-UHFFFAOYSA-N
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Description

5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine is a useful research compound. Its molecular formula is C11H9BrFN3 and its molecular weight is 282.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Chemoselective Functionalization : A study by Stroup et al. (2007) in "Organic letters" described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, which allows for selective bromide substitution, 3-fluoro group substitution, and dihalo adduct formation under different conditions (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

  • Potential as Anti-Cancer Agents : Xie et al. (2008) in the "Journal of Organometallic Chemistry" synthesized novel 5-alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and found they showed inhibitory effects on A549 cell growth, suggesting potential as anti-cancer agents (Xie, Pan, Zhao, Liu, Shin, Zhang, Zheng, Zhao, & Miao, 2008).

  • Anticonvulsant Activity : Kelley et al. (1995) in the "Journal of medicinal chemistry" found that 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, including 3-(2-fluorobenzyl) variants, show potent anticonvulsant activity against maximal electroshock-induced seizures in rats (Kelley, Linn, Bankston, Burchall, Soroko, & Cooper, 1995).

  • Aldose Reductase Inhibitor : Negoro et al. (1998) in the "Journal of medicinal chemistry" studied a compound closely related to 5-Bromo-3-(2-fluorobenzyl)pyrazin-2-amine, which was identified as a highly potent aldose reductase inhibitor, showing significant in vitro and in vivo activity (Negoro, Murata, Ueda, Fujitani, Ono, Kuromiya, Komiya, Suzuki, & Matsumoto, 1998).

  • Synthesis of Pyrazinamide Analogues : Wati et al. (2020) in "Medicinal Chemistry Research" synthesized pyrazinamide analogues, including N-(4-fluorobenzyl)pyrazine-2-carboxamide, and tested their antitubercular bioactivity (Wati, Adyarini, Fatmawati, & Santoso, 2020).

  • Facile Synthesis and Electronic Properties : Ahmad et al. (2021) in "Molecules" detailed the facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions and explored their electronic and nonlinear optical properties (Ahmad, Rasool, Mubarik, Zahoor, Hashmi, Zubair, Bilal, Hussien, Akhtar, & Haider, 2021).

  • Synthesis of Imidazo Pyrazines : Barlin and Ireland (1984) in the "Australian Journal of Chemistry" studied the synthesis of heterocyclic amplifiers of phleomycin, including 5-substituted 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines, showing moderate activity (Barlin & Ireland, 1984).

properties

IUPAC Name

5-bromo-3-[(2-fluorophenyl)methyl]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrFN3/c12-10-6-15-11(14)9(16-10)5-7-3-1-2-4-8(7)13/h1-4,6H,5H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYZUCYRZXTHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=CN=C2N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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